Pomaglumetad methionil
Overview
Description
Pomaglumetad methionil, also known as LY-2140023, is a methionine amide prodrug of pomaglumetad (LY-404039). It is a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3. This compound was developed by Eli Lilly for the treatment of schizophrenia and other psychotic and anxiety disorders by modulating glutamatergic activity and reducing presynaptic release of glutamate at synapses .
Preparation Methods
Pomaglumetad methionil is synthesized through a multi-step process. The preparation involves the synthesis of LY-389795, followed by its oxidation to pomaglumetad (LY-404039), and subsequent coupling with L-methionine to form the prodrug LY-2140023 . The industrial production methods involve the use of human peptide transporters and hydrolytic pathways to deliver pomaglumetad to systemic circulation in humans .
Chemical Reactions Analysis
Pomaglumetad methionil undergoes various chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of LY-389795 to form pomaglumetad.
Coupling Reactions: The coupling of pomaglumetad with L-methionine to form the prodrug.
Hydrolysis: In the human body, the prodrug is hydrolyzed to release the active compound, pomaglumetad.
Common reagents and conditions used in these reactions include oxidizing agents for the oxidation step and coupling agents for the formation of the prodrug. The major product formed from these reactions is this compound, which is then hydrolyzed in the body to release pomaglumetad .
Scientific Research Applications
Pomaglumetad methionil has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychotic disorders. It has shown promise as a novel antipsychotic in preclinical research and early phase trials . The compound modulates glutamatergic activity and reduces presynaptic release of glutamate, which is believed to contribute to its therapeutic effects .
In addition to its use in psychiatry, this compound has been investigated for its potential neuroprotective effects. It has been shown to normalize dopamine neuron activity in animal models of schizophrenia, suggesting its potential utility in regulating dopamine-related disorders .
Mechanism of Action
Pomaglumetad methionil exerts its effects by acting as a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3. These receptors are involved in modulating glutamatergic activity and reducing the presynaptic release of glutamate . The activation of these receptors leads to the inhibition of cyclic adenosine monophosphate (cAMP) formation and the reduction of postsynaptic potentials in the cortex .
The compound also possesses partial agonist actions at dopamine D2 receptors, which may contribute to its antipsychotic effects . By modulating both glutamatergic and dopaminergic pathways, this compound has the potential to address the complex neurochemical imbalances associated with schizophrenia and other psychotic disorders .
Comparison with Similar Compounds
Pomaglumetad methionil is structurally related to other mGluR2/3 orthosteric agonists, such as eglumetad, LY-379268, LY-389795, and MGS-008 . These compounds share a similar bicyclohexane structure and act on the same receptor subtypes. this compound is unique in its prodrug form, which enhances its oral bioavailability and absorption in humans .
The uniqueness of this compound lies in its ability to modulate both glutamatergic and dopaminergic pathways, providing a dual mechanism of action that may offer advantages over other mGluR2/3 agonists .
Properties
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCNOJFAJAILW-CAMHOICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212944 | |
Record name | Pomaglumetad methionil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist. This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions. Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039. LY404039 and other mGlu2/3 agonists do not directly interact with dopamine or serotonin (5-HT2A) receptors. However, 'functional' 5-HT2A receptor antagonism in the prefrontal cortex may represent a common mechanism shared by clinically effective atypical antipsychotics and mGlu2/3 receptor agonists, and may contribute to the antipsychotic actions of LY2140023. | |
Record name | LY2140023 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
635318-55-7 | |
Record name | Pomaglumetad methionil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pomaglumetad methionil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.